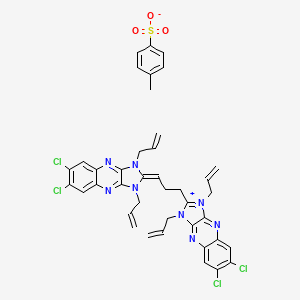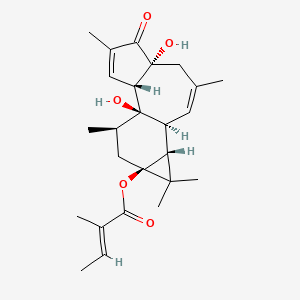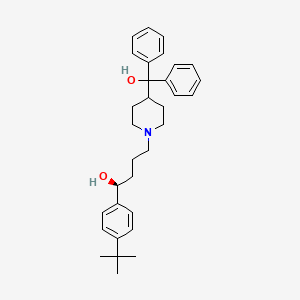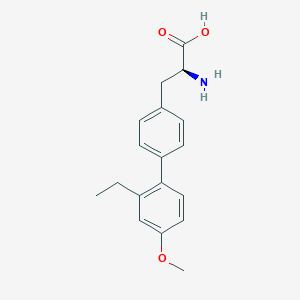
WW35Kdg5EW
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine (WW35Kdg5EW) is an organic molecule with the molecular formula C18H21NO3 and a molecular weight of 299.3649 g/mol . This compound features a biphenyl structure with an ethyl and methoxy substituent, making it a unique derivative of alanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of Substituents: The ethyl and methoxy groups are introduced via Friedel-Crafts alkylation and methylation reactions, respectively.
Amino Acid Coupling: The final step involves coupling the biphenyl derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the alanine moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 3-(2’-hydroxy-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine.
Reduction: 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alaninol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2’-ethyl-4’-hydroxy(1,1’-biphenyl)-4-yl)-L-alanine
- 3-(2’-methyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine
- 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-D-alanine
Uniqueness
3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine is unique due to its specific combination of substituents on the biphenyl core and its L-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
872142-86-4 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-3-13-11-15(22-2)8-9-16(13)14-6-4-12(5-7-14)10-17(19)18(20)21/h4-9,11,17H,3,10,19H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Clave InChI |
WLVXKTIBRNXBIF-KRWDZBQOSA-N |
SMILES isomérico |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



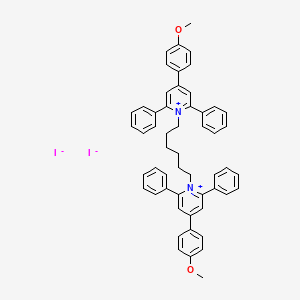
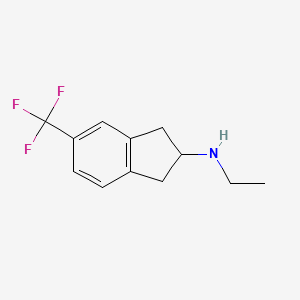
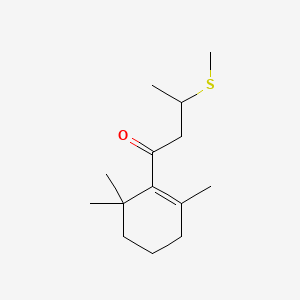

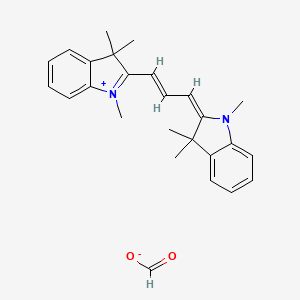
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
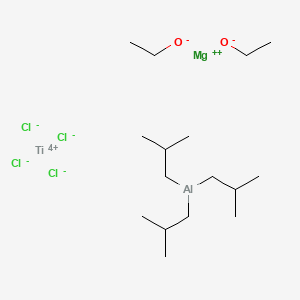

![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
